2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol
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Overview
Description
2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with amino and diethylamino groups, as well as an ethanol moiety. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol typically involves the condensation of appropriate precursorsThe final step involves the attachment of the ethanol moiety through nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interfere with nucleic acid synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4-methylpyrimidine
Uniqueness
2-((6-Amino-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and the ethanol moiety differentiates it from other aminopyrimidines, potentially enhancing its solubility and bioavailability .
Properties
CAS No. |
88291-03-6 |
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Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[[6-amino-2-(diethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C10H19N5O/c1-3-15(4-2)10-13-8(11)7-9(14-10)12-5-6-16/h7,16H,3-6H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
OPCUZGYVIDGUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)NCCO)N |
Origin of Product |
United States |
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